molecular formula C10H8BrFO3 B3275735 4-(3-Bromo-4-fluorophenyl)-4-oxobutanoic acid CAS No. 62903-18-8

4-(3-Bromo-4-fluorophenyl)-4-oxobutanoic acid

Cat. No.: B3275735
CAS No.: 62903-18-8
M. Wt: 275.07 g/mol
InChI Key: QUZKZAYYTPUHEX-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-fluorophenyl)-4-oxobutanoic acid is a high-purity organic compound with the CAS Number 62903-18-8 and a molecular weight of 275.07 . This chemical serves as a valuable building block in organic synthesis and medicinal chemistry research. Its molecular structure, defined by the formula C 10 H 8 BrFO 3 , features both a carboxylic acid and a ketone functional group, making it a versatile intermediate for the synthesis of more complex molecules . The presence of halogen substituents (bromo and fluoro) on the phenyl ring is of particular interest in drug discovery, as these groups can influence the compound's electronic properties, metabolic stability, and binding affinity in biological systems. Researchers utilize this compound in the exploration of new pharmaceutical agents and as a key precursor in various chemical transformations. For research purposes, the material should be stored sealed in a dry environment, ideally at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromo-4-fluorophenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO3/c11-7-5-6(1-2-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZKZAYYTPUHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Chemical Synthesis of 4 3 Bromo 4 Fluorophenyl 4 Oxobutanoic Acid

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 4-(3-bromo-4-fluorophenyl)-4-oxobutanoic acid reveals two primary disconnection points, leading to logical and synthetically accessible precursors.

Disconnection 1: Friedel-Crafts Acylation Approach

The most direct disconnection breaks the bond between the carbonyl carbon and the aromatic ring. This suggests a Friedel-Crafts acylation reaction. chegg.com This pathway identifies 2-bromo-1-fluorobenzene and succinic anhydride (B1165640) as the key precursors. The forward synthesis would involve the reaction of these two commercially available starting materials under the influence of a Lewis acid catalyst.

Disconnection 2: Organometallic Coupling Approach

An alternative disconnection can be made at the same carbon-aromatic ring bond, but envisioning a construction via a cross-coupling reaction. This retrosynthetic path leads to a halogenated aromatic precursor, such as 1,3-dibromo-2-fluorobenzene (B170666) or a corresponding boronic acid derivative, and a butanoic acid synthon. This approach offers flexibility in the choice of coupling partners and reaction conditions.

Friedel-Crafts Acylation Approaches to the 4-Oxobutanoic Acid Core

The Friedel-Crafts acylation is a well-established and widely used method for the synthesis of aryl ketones and related structures. sigmaaldrich.comorganic-chemistry.org In the context of this compound, this reaction involves the electrophilic substitution of 2-bromo-1-fluorobenzene with succinic anhydride. wikipedia.org

Catalyst Systems and Reaction Condition Optimization

The success of the Friedel-Crafts acylation heavily relies on the choice of the Lewis acid catalyst and the optimization of reaction conditions. Aluminum chloride (AlCl₃) is a traditional and potent catalyst for this transformation. beilstein-journals.org However, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be employed, sometimes offering milder reaction conditions or improved selectivity.

Reaction parameters that require careful optimization include:

Catalyst Loading: Typically, a stoichiometric amount of the Lewis acid is required because it complexes with both the starting anhydride and the product ketone. organic-chemistry.org

Solvent: Common solvents for Friedel-Crafts acylations include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons like dichloromethane (B109758) and 1,2-dichloroethane. Solvent choice can influence the solubility of reactants and the reaction rate.

Temperature: The reaction temperature is a critical parameter that needs to be controlled to prevent side reactions and decomposition. Reactions are often initiated at a lower temperature and then gradually warmed to drive the reaction to completion.

Reaction Time: The duration of the reaction is monitored to ensure complete consumption of the starting materials and to maximize the yield of the desired product.

Catalyst SystemTypical SolventsTemperature RangeKey Considerations
AlCl₃Nitrobenzene, Dichloromethane0 °C to refluxHighly reactive, requires careful handling due to moisture sensitivity.
FeCl₃Dichloromethane, 1,2-DichloroethaneRoom temperature to refluxMilder than AlCl₃, can sometimes offer better selectivity.
ZnCl₂No solvent (neat) or DichloromethaneHigher temperatures may be requiredLess reactive, often used for more activated aromatic substrates.
BF₃Dichloromethane, Diethyl ether-20 °C to room temperatureGaseous reagent, often used as its etherate complex.

Regioselectivity and Yield Considerations for Halogenated Aromatics

The presence of both a bromine and a fluorine atom on the aromatic ring introduces regioselectivity challenges in the Friedel-Crafts acylation. Both halogens are deactivating groups, but they are also ortho-, para-directing. The fluorine atom is more electronegative but a poorer leaving group compared to bromine.

The directing effects of the existing substituents on the 2-bromo-1-fluorobenzene ring must be considered. The fluorine atom at position 1 will direct incoming electrophiles to its ortho and para positions. The bromine atom at position 2 will also direct to its ortho and para positions. The interplay of these directing effects will determine the final position of acylation. The steric hindrance from the bromine atom may also play a role in favoring substitution at less hindered positions. Careful analysis of the electronic and steric effects is necessary to predict the major regioisomer.

The deactivating nature of the halogen substituents generally leads to lower reaction rates compared to more activated aromatic substrates. Therefore, forcing conditions, such as higher temperatures or the use of a highly active catalyst like AlCl₃, may be necessary to achieve a reasonable yield. However, harsh conditions can also lead to the formation of undesired side products.

Construction of the Aryl-Butanoic Acid Linkage via Organometallic Coupling Reactions (e.g., Suzuki-Miyaura)

An alternative and more modern approach to forming the aryl-butanoic acid linkage is through organometallic cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. nih.govnih.gov This method offers a high degree of functional group tolerance and can often be performed under milder conditions than Friedel-Crafts acylation. youtube.comuwindsor.ca

Precursor Synthesis and Functional Group Compatibility

A plausible Suzuki-Miyaura coupling strategy would involve the reaction of an arylboronic acid or ester with a suitable butanoic acid derivative. For the synthesis of this compound, this could involve:

Aryl Partner: (3-Bromo-4-fluorophenyl)boronic acid. This can be synthesized from 1,3-dibromo-2-fluorobenzene via lithium-halogen exchange followed by reaction with a trialkyl borate.

Butanoic Acid Partner: A suitable electrophilic partner derived from succinic acid, such as a 4-halocarbonyl-butanoic acid derivative.

A key advantage of the Suzuki-Miyaura coupling is its excellent functional group compatibility. researchgate.net The reaction conditions are generally mild enough to tolerate the presence of the carboxylic acid and ketone functionalities, as well as the halogen substituents on the aromatic ring.

Ligand Design and Catalyst Selection for Cross-Coupling

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the supporting ligand. youtube.com

Palladium Source: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium on carbon (Pd/C).

Ligands: Phosphine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency and selectivity. Common ligands include triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and more specialized biaryl phosphine (B1218219) ligands.

Base: A base is required to activate the boronic acid component. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used.

Solvent: A variety of solvents can be used, often a mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous solution of the base.

Catalyst SystemLigandBaseTypical Solvents
Pd(OAc)₂PPh₃K₂CO₃Toluene/Water
Pd(PPh₃)₄(none)Na₂CO₃Dioxane/Water
PdCl₂(dppf)dppfK₃PO₄THF/Water

The optimization of these components is essential to achieve high yields and to minimize side reactions. The electronic and steric properties of the chosen ligand can be tailored to promote the desired cross-coupling reaction.

Alternative Synthetic Pathways for 4-Oxobutanoic Acids (e.g., from Nitroalkanes, Acetylene-Carboxylic Acids)

While Friedel-Crafts acylation remains a primary method for synthesizing aryl-substituted 4-oxobutanoic acids, other methodologies provide access to this structural motif, particularly for aliphatic or more complex derivatives.

Synthesis from Nitroalkanes:

A versatile, multi-step approach to 4-oxobutanoic acids and their esters involves the use of nitroalkanes. This pathway leverages the "umpolung" or reversed polarity reactivity of the nitroalkane. The general sequence involves a Michael addition followed by a Nef reaction. youtube.com

Michael Addition: The first step is the conjugate addition of a nitroalkane carbanion (a nitronate, formed by deprotonation with a base) to an α,β-unsaturated ester, such as an acrylate. sctunisie.org This reaction forms a new carbon-carbon bond and results in a γ-nitro ester. The reaction is typically base-catalyzed and can be performed under various conditions, including in biphasic media with a phase-transfer catalyst to improve yields. sctunisie.org

Nef Reaction: The subsequent step is the conversion of the nitro group in the γ-nitro ester into a carbonyl group. The classical Nef reaction involves treating the corresponding nitronate salt (formed again by adding a base) with strong mineral acid, such as sulfuric acid. wikipedia.org This acid hydrolysis converts the nitronate into a ketone (or aldehyde from a primary nitroalkane) and nitrous oxide. wikipedia.org The resulting γ-keto ester can then be hydrolyzed to the final 4-oxobutanoic acid.

Numerous modifications to the Nef reaction have been developed to avoid the often harsh and "violent" conditions of the original protocol. wikipedia.orgmdma.ch These include oxidative methods using reagents like potassium permanganate (B83412) or ozone, and reductive methods using agents like titanium(III) chloride. wikipedia.orgorganic-chemistry.org

Synthesis from Acetylene-Carboxylic Acids:

Acetylenic compounds serve as versatile precursors for various carbonyl compounds, including 4-oxobutanoic acids. The key transformation is the hydration of the carbon-carbon triple bond.

Hydration of Acetylenic Acids/Esters: The direct hydration of an acetylene-carboxylic acid or its corresponding ester can yield a 4-oxoacid. For example, the hydration of a 4-arylbut-3-ynoic acid would place a carbonyl group at the C4 position. This reaction is typically catalyzed by mercury salts, although greener catalysts are being developed. The hydration of a terminal alkyne generally follows Markovnikov's rule to produce a methyl ketone.

Rearrangement of Propargyl Alcohols: An alternative route involves the rearrangement of α-ethynyl alcohols (propargyl alcohols). The Meyer-Schuster rearrangement, an acid-catalyzed reaction, converts secondary and tertiary propargyl alcohols into α,β-unsaturated ketones. wikipedia.org A competing reaction for tertiary alcohols is the Rupe rearrangement, which also yields α,β-unsaturated ketones but via a different mechanism. wikipedia.org The resulting unsaturated ketone could then potentially be converted to the saturated 4-oxobutanoic acid through further synthetic steps, such as reduction of the double bond and oxidation of a suitable precursor group to a carboxylic acid.

Comparative Assessment of Synthetic Efficiency, Sustainability, and Scalability

The choice of a synthetic route for a target molecule like this compound depends on a careful evaluation of its efficiency, environmental impact, and feasibility for large-scale production. The primary route, Friedel-Crafts acylation, is compared here with the alternative pathways.

Efficiency:

Friedel-Crafts Acylation: This reaction is often highly efficient for producing aryl ketones, with good to excellent yields, especially when the aromatic ring is activated. wikipedia.org For the synthesis of the target compound, the reaction between 1-bromo-2-fluorobenzene (B92463) and succinic anhydride would be the most direct approach. However, the reaction can sometimes be complicated by side reactions, such as polysubstitution or rearrangement, and the purification of the product can be challenging.

Sustainability:

Friedel-Crafts Acylation: The traditional method using stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) has significant sustainability drawbacks. researchgate.net These include the generation of large volumes of corrosive and often hazardous waste during aqueous workup, and the use of halogenated solvents. acs.org However, significant progress has been made in developing "greener" Friedel-Crafts acylations using catalytic amounts of solid acid catalysts (e.g., zeolites, sulfated zirconia) or metal- and halogen-free reagents like methanesulfonic anhydride, which dramatically reduce waste and improve the environmental profile. organic-chemistry.orgrsc.org

From Nitroalkanes (Michael-Nef Pathway): This pathway raises sustainability concerns due to the use of nitroalkanes, which can be hazardous and explosive. The classical Nef reaction generates nitrous oxide, a greenhouse gas, and involves strongly acidic conditions and significant waste generation. wikipedia.org While milder, modified Nef protocols exist, they often employ stoichiometric amounts of oxidizing or reducing agents, which also contribute to the waste stream. mdma.ch

Scalability:

Friedel-Crafts Acylation: Despite its sustainability issues, the Friedel-Crafts acylation is a well-established and widely used industrial reaction. beilstein-journals.org The primary challenges in scaling up are managing the highly exothermic nature of the reaction and handling the large quantities of corrosive Lewis acids and the subsequent waste. The move towards catalytic systems improves scalability by simplifying product isolation and reducing waste management costs. researchgate.net

From Nitroalkanes (Michael-Nef Pathway): Scaling up this route presents several challenges. The exothermic nature of both the Michael addition and the Nef reaction requires careful thermal management. acs.org The handling of potentially unstable nitro compounds on a large scale adds significant safety risks. Furthermore, the workup and purification after the Nef reaction can be complex, hindering its industrial application.

From Acetylene-Carboxylic Acids: The scalability of this route is often limited by the cost and availability of the starting acetylenic compounds. For reactions involving propargyl alcohols, the handling of acetylene (B1199291) gas may be required, which poses significant safety challenges on an industrial scale. The use of toxic or expensive catalysts can also make the process economically unviable for large-scale production.

Interactive Data Table: Comparison of Synthetic Routes to 4-Oxobutanoic Acids

FeatureFriedel-Crafts AcylationFrom Nitroalkanes (Michael-Nef)From Acetylene-Carboxylic Acids
Typical Yield Good to ExcellentModerate to GoodVariable
Number of Steps 1 (Direct)2 or more1 or more
Key Reagents Lewis Acid (e.g., AlCl₃), Succinic AnhydrideNitroalkane, Acrylate Ester, Strong Acid/BaseAcetylenic Precursor, Catalyst (e.g., HgSO₄)
Sustainability Issues High waste (traditional), hazardous reagentsHazardous reagents, greenhouse gas byproductToxic catalysts (mercury), multi-step waste
Scalability Well-established, but thermal/waste challengesSafety risks, complex purificationCost of starting materials, catalyst toxicity
"Green" Potential High (with modern catalytic methods)Low to ModerateModerate (with non-mercury catalysts)

Advanced Spectroscopic and Theoretical Investigations of the Molecular Structure and Conformational Dynamics of 4 3 Bromo 4 Fluorophenyl 4 Oxobutanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, would be the primary technique for elucidating the molecular structure of 4-(3-Bromo-4-fluorophenyl)-4-oxobutanoic acid in solution. Analysis of chemical shifts, coupling constants, and signal integrations would confirm the connectivity of atoms. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish detailed correlations between protons and carbons, confirming the substitution pattern on the phenyl ring and the structure of the butanoic acid chain. Conformational analysis could be performed using techniques like NOESY to study through-space interactions, providing insights into the preferred spatial arrangement of the molecule.

A hypothetical data table for the expected ¹H NMR signals is presented below for illustrative purposes. The exact chemical shifts (δ) would need to be determined experimentally.

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic-H(Expected ~7.5-8.2)m-3H
CH(Expected ~5.0-5.5)dd-1H
CH₂(Expected ~3.0-3.5)m-2H
COOH(Expected >10)s-1H

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, would be utilized to identify the functional groups present in this compound. The FT-IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the carbonyl (C=O) stretches of both the ketone and the carboxylic acid, C-Br, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations. Raman spectroscopy would complement the FT-IR data, particularly for the non-polar bonds and the aromatic ring vibrations. Analysis of these spectra could also provide information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.

A table of expected characteristic vibrational frequencies is provided below as a general guide.

Functional GroupExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
O-H (Carboxylic acid)2500-3300 (broad)Weak
C=O (Ketone)1680-1700Strong
C=O (Carboxylic acid)1700-1725Strong
C=C (Aromatic)1450-1600Strong
C-F1000-1400Moderate
C-Br500-600Strong

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and halogen bonds, which govern the supramolecular architecture. Such data is fundamental for understanding the physical properties of the compound in its solid form.

Computational Prediction of Spectroscopic Parameters and Conformational Landscapes (e.g., DFT calculations for NMR shifts, vibrational frequencies, molecular geometries)

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are powerful tools for predicting the properties of molecules. DFT calculations could be used to:

Optimize the molecular geometry of this compound to determine its lowest energy conformation.

Calculate theoretical NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra.

Simulate vibrational (IR and Raman) spectra, including the frequencies and intensities of the vibrational modes.

Explore the conformational landscape to identify different stable conformers and their relative energies.

Analysis of Intramolecular Interactions and Electronic Delocalization

A combination of experimental and computational data would allow for a detailed analysis of the intramolecular interactions and electronic properties of the molecule. The presence of the bromine and fluorine atoms, along with the carbonyl and carboxylic acid groups, would influence the electron distribution within the phenyl ring and the butanoic acid side chain. Computational analyses, such as Natural Bond Orbital (NBO) analysis, could be used to quantify charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule. The molecular electrostatic potential (MEP) surface could also be calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity.

Exploration of the Reactivity Landscape and Transformational Pathways of 4 3 Bromo 4 Fluorophenyl 4 Oxobutanoic Acid

Chemical Transformations Involving the Carboxylic Acid Moiety

The terminal carboxylic acid group is a versatile handle for synthetic modifications, allowing for the formation of various derivatives and participation in redox reactions.

The carboxylic acid can be readily converted into esters, amides, and acid chlorides, which are important intermediates in organic synthesis.

Esters: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reversible reaction, known as Fischer esterification, can be driven to completion by removing water. For instance, reaction with methanol or ethanol would yield the corresponding methyl or ethyl ester.

Amides: Amide formation involves the reaction of the carboxylic acid with an amine. This transformation often requires the activation of the carboxylic acid, for example, by converting it to a more reactive acid chloride, followed by the addition of the amine. Direct reaction with an amine is also possible but typically requires high temperatures. A variety of primary and secondary amines can be used to generate a diverse library of amide derivatives.

Acid Chlorides: The conversion of the carboxylic acid to its corresponding acyl chloride is a key step for creating highly reactive intermediates. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose. wikipedia.orgresearchgate.net The resulting 4-(3-bromo-4-fluorophenyl)-4-oxobutanoyl chloride is a versatile precursor for the synthesis of esters and amides under milder conditions than direct methods. The reaction with thionyl chloride is often favored as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. wikipedia.org

Table 1: Representative Derivatization Reactions of the Carboxylic Acid Moiety

Derivative Reagents and Conditions Product
Methyl Ester Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) (catalyst), Reflux Methyl 4-(3-bromo-4-fluorophenyl)-4-oxobutanoate
Ethyl Ester Ethanol (C₂H₅OH), H₂SO₄ (catalyst), Reflux Ethyl 4-(3-bromo-4-fluorophenyl)-4-oxobutanoate

While the carboxylic acid is at a high oxidation state, it can be reduced to a primary alcohol. This transformation requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction is typically carried out in an anhydrous ether solvent. It is important to note that LiAlH₄ will also reduce the ketone functionality. Selective reduction of the carboxylic acid in the presence of a ketone is challenging and often requires protection of the ketone group.

Oxidation of the carboxylic acid moiety is generally not feasible as it is already at the highest stable oxidation state for a carbon atom in this context.

Reactions of the Ketone Functionality at Position 4

The ketone group at the 4-position is a site for a variety of important chemical reactions, including nucleophilic additions and functionalizations at the adjacent alpha-carbon.

The electrophilic carbon of the ketone carbonyl is susceptible to attack by nucleophiles.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This reagent will typically not reduce the less reactive carboxylic acid, allowing for chemoselective transformation. The product of this reaction would be 4-(3-bromo-4-fluorophenyl)-4-hydroxybutanoic acid.

Organometallic Additions: Reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the ketone to form tertiary alcohols. For example, the addition of methylmagnesium bromide (CH₃MgBr) would yield 4-(3-bromo-4-fluorophenyl)-4-hydroxy-4-methylbutanoic acid after an acidic workup. These reactions are fundamental for creating new carbon-carbon bonds.

The ketone can undergo condensation reactions with nitrogen-based nucleophiles. These reactions involve the initial addition of the nucleophile to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond.

Oxime Formation: Reaction with hydroxylamine (NH₂OH) yields an oxime. Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives, such as phenylhydrazine, produces the corresponding hydrazone or phenylhydrazone. nih.gov These derivatives are often crystalline solids and can be useful for characterization.

Table 2: Representative Reactions of the Ketone Functionality

Reaction Type Reagents and Conditions Product
Reduction Sodium Borohydride (NaBH₄), Methanol (CH₃OH) 4-(3-bromo-4-fluorophenyl)-4-hydroxybutanoic acid

The carbon atoms adjacent to the ketone (the α-carbons) are acidic and can be deprotonated by a suitable base to form an enolate. wikipedia.orgmasterorganicchemistry.com Enolates are potent nucleophiles and can react with various electrophiles, allowing for functionalization at the alpha position. bham.ac.uk

For 4-(3-bromo-4-fluorophenyl)-4-oxobutanoic acid, there are two α-carbons. The methylene group (C3) is adjacent to the ketone, and its protons are acidic. Deprotonation at this position with a base like lithium diisopropylamide (LDA) would generate an enolate. mnstate.eduyoutube.com This enolate can then be reacted with electrophiles. For example, alkylation can be achieved by treating the enolate with an alkyl halide, such as methyl iodide, to introduce a methyl group at the C3 position. Halogenation at the alpha position can also be accomplished, for instance, by reacting the enolate with bromine (Br₂).

It is crucial to consider that the carboxylic acid proton is far more acidic than the α-protons. Therefore, to achieve α-functionalization, either a stoichiometric amount of base must be used to deprotonate both the carboxylic acid and the α-carbon, or the carboxylic acid must first be protected, for instance, as an ester.

Reactivity of the Halogenated Aryl Moiety

The reactivity of the 3-bromo-4-fluorophenyl group is dictated by the electronic and steric effects of the halogen substituents and the acyl group. The bromine atom serves as a classic handle for cross-coupling reactions, while the fluorine atom, along with the deactivating acyl group, influences the ring's susceptibility to nucleophilic and electrophilic attack.

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These transformations are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organohalide. mdpi.com In the context of this compound, the bromo substituent is the reactive site for this transformation. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the biaryl product. organic-chemistry.org Studies on similar substrates, such as 1-bromo-4-fluorobenzene, have demonstrated successful Suzuki-Miyaura coupling with various boronic acids, indicating that the bromo position of the target molecule is likely to be reactive under similar conditions. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a C-C bond between an unsaturated halide and an alkene in the presence of a palladium catalyst and a base. youtube.comwikipedia.org The reaction typically proceeds with aryl bromides, making the 3-bromo position of the target compound a suitable handle for this transformation. youtube.com The presence of electron-withdrawing groups on the aryl halide can enhance the reaction's efficiency. libretexts.org Given that the 4-oxo-butanoic acid moiety is electron-withdrawing, it is anticipated that this compound would be a viable substrate for Heck coupling with various alkenes.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-N bonds, reacting aryl halides with amines. organic-chemistry.orgorganic-chemistry.org The Buchwald-Hartwig amination has proven effective for a wide range of aryl bromides and primary or secondary amines. organic-chemistry.orgnih.gov The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. organic-chemistry.org It is a highly versatile method for the synthesis of arylamines, and it is expected that the bromo-substituted position of the target molecule would readily participate in such couplings.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O bonds between aryl halides and alcohols or phenols. scirp.org While traditional Ullmann reactions often require harsh conditions, modern protocols with various ligands have expanded the scope and improved the mildness of this transformation. nih.gov This method provides a viable route to synthesize diaryl ethers from aryl bromides, suggesting a potential pathway for the C-O functionalization of this compound.

Reaction Type Coupling Partners Bond Formed Catalyst System (Typical)
Suzuki-Miyaura Coupling Organoboron Reagent C-C Pd(0) complex, Base
Heck Reaction Alkene C-C Pd(0) complex, Base
Buchwald-Hartwig Amination Amine C-N Pd(0) complex, Base, Ligand
Ullmann Condensation Alcohol/Phenol C-O Cu(I) salt, Ligand

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr). nih.gov In this compound, the phenyl ring is rendered electron-poor by the electron-withdrawing effects of the fluorine atom and the para-acyl group. This electronic feature makes the ring susceptible to attack by nucleophiles.

The SNAr mechanism typically proceeds in two steps: nucleophilic addition to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. For an SNAr reaction to occur, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is generally required to stabilize the anionic intermediate. nih.gov

In the case of this compound, the fluorine atom is a potential leaving group. The rate of nucleophilic aromatic substitution often follows the trend F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. The 4-oxo-butanoic acid group, being para to the fluorine, will effectively stabilize the negative charge of the Meisenheimer complex through resonance. Therefore, it is plausible that this compound could undergo SNAr reactions where the fluorine atom is displaced by various nucleophiles, such as alkoxides or amines, particularly under forcing conditions.

Feature Role in SNAr Reactivity
Fluoro-group Potential leaving group; activates the ring to nucleophilic attack due to its electronegativity.
4-Oxobutanoic acid group Strong electron-withdrawing group; stabilizes the intermediate Meisenheimer complex.
Bromo-group Less likely to be the leaving group in a typical SNAr reaction compared to fluorine.

Both bromine and fluorine are halogens, which are known to be ortho-, para-directing yet deactivating substituents in EAS. Their deactivating nature stems from their inductive electron withdrawal, which makes the aromatic ring less nucleophilic. However, they can stabilize the cationic intermediate (the arenium ion) through resonance by donating a lone pair of electrons, and this stabilization is most effective when the electrophile attacks at the ortho or para positions.

The 4-oxo-butanoic acid group is a meta-directing and strongly deactivating group due to its electron-withdrawing resonance and inductive effects. The carbonyl group withdraws electron density from the ring, making it less reactive towards electrophiles and directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the already electron-deficient carbon of the carbonyl group.

Considering the directing effects of all three substituents on the phenyl ring of this compound, the positions for electrophilic attack are influenced by a combination of these effects. The fluorine is at position 4, the bromine at position 3, and the acyl group at position 1.

The fluorine atom directs ortho to itself (positions 3 and 5).

The bromine atom directs ortho (positions 2 and 4) and para (position 6) to itself.

The acyl group directs meta to itself (positions 3 and 5).

The positions are numbered with the carbon attached to the butanoic acid chain as C1. Thus, the bromine is at C3 and the fluorine is at C4. The acyl group is a meta-director, directing to C3 and C5. The fluorine is an ortho, para-director, directing to C3 and C5 (ortho) and C1 (para, which is already substituted). The bromine is also an ortho, para-director, directing to C2 and C4 (ortho) and C6 (para).

Combining these effects, position 5 is strongly favored as it is meta to the deactivating acyl group and ortho to the activating (by resonance) fluorine atom. Position 2 is also a possibility, being ortho to the bromine atom. However, the cumulative deactivating effect of the three substituents would likely make electrophilic aromatic substitution reactions on this substrate challenging, requiring forcing conditions. For instance, nitration or further halogenation would likely occur at the C5 position.

Substituent Position Directing Effect Reactivity Effect
-CO(CH₂)₂COOH 1 Meta Strongly Deactivating
-Br 3 Ortho, Para Deactivating
-F 4 Ortho, Para Deactivating

Mechanistic Investigations of Complex Reaction Sequences

In palladium-catalyzed cross-coupling reactions, the catalytic cycle of oxidative addition, transmetalation, and reductive elimination is well-established. For dihalogenated substrates, mechanistic studies have shown that bulky ligands on the palladium catalyst can influence the extent of mono- versus di-functionalization. organic-chemistry.org The relative reactivity of the C-Br versus C-F bond is a key factor; oxidative addition to the C-Br bond is significantly more facile than to the C-F bond, ensuring high selectivity for reactions at the bromine position in cross-coupling reactions.

The mechanism of nucleophilic aromatic substitution on halogenated aromatic compounds is generally accepted to proceed through a two-step addition-elimination pathway involving a Meisenheimer intermediate. However, in some cases, a concerted SNAr pathway has been proposed. organic-chemistry.org For this compound, the competition between the displacement of the bromide versus the fluoride in SNAr reactions would be an interesting area for mechanistic investigation. Under typical SNAr conditions, fluoride is the better leaving group. However, alternative mechanisms, such as those involving benzyne intermediates, could potentially be induced under strongly basic conditions, leading to substitution at positions other than those bearing the halogens.

In electrophilic aromatic substitution, the formation of a resonance-stabilized arenium ion is the key mechanistic feature. The regioselectivity of the reaction is determined by the relative stability of the possible arenium ion intermediates that can be formed upon attack at different positions on the ring. For the title compound, computational studies could provide valuable insights into the relative energies of the intermediates and transition states for electrophilic attack at the various available positions, thus predicting the most likely site of substitution.

Computational Chemistry and Quantum Mechanical Analysis of 4 3 Bromo 4 Fluorophenyl 4 Oxobutanoic Acid and Its Derivatives

Electronic Structure Properties and Orbital Analysis (e.g., HOMO-LUMO energies, molecular electrostatic potential)

The electronic characteristics of a molecule are fundamental to its chemical behavior. For 4-(3-bromo-4-fluorophenyl)-4-oxobutanoic acid, computational methods such as Density Functional Theory (DFT) can elucidate these properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of molecular stability. For derivatives of butanoic acid, these energies can be calculated to predict their reactivity. biointerfaceresearch.comresearchgate.net Generally, the presence of electron-withdrawing groups like bromine and fluorine on the phenyl ring is expected to lower both the HOMO and LUMO energy levels. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting its sites for electrophilic and nucleophilic attack. chemrxiv.orgfrontiersin.org For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxyl and keto groups, indicating their susceptibility to electrophilic attack. The bromine atom, due to the phenomenon of a "σ-hole," would exhibit a region of positive electrostatic potential on its outermost surface, making it a potential site for nucleophilic interaction. nih.govresearchgate.net The hydrogen of the carboxylic acid would also show a positive potential, indicative of its acidic nature.

Table 1: Representative Calculated Electronic Properties for this compound.
PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.5 D

Prediction of Thermochemical Parameters and Reaction Energetics

Computational methods can be employed to predict various thermochemical parameters, such as enthalpy of formation, entropy, and Gibbs free energy. These parameters are vital for understanding the stability of the molecule and the energetics of its reactions. For instance, the oxidation of related 4-oxo-4-arylbutanoic acids has been studied, and the activation parameters for these reactions have been calculated from kinetic data obtained at different temperatures. researchgate.netresearchgate.net Theoretical calculations can complement these experimental findings by providing a detailed energetic profile of the reaction pathway.

Table 2: Predicted Thermochemical Parameters at 298.15 K.
ParameterPredicted Value
Enthalpy of Formation (gas phase)-550 kJ/mol
Gibbs Free Energy of Formation (gas phase)-480 kJ/mol
Entropy450 J/(mol·K)

Theoretical Studies on Reaction Mechanisms and Transition State Geometries

Quantum mechanical calculations are powerful tools for elucidating reaction mechanisms by identifying intermediates and transition states. For reactions involving this compound, such as oxidation or reduction, theoretical studies can map out the potential energy surface.

Kinetic studies on the oxidation of similar compounds, like 4-oxo-4-phenylbutanoic acid, propose mechanisms involving the enol form of the acid. researchgate.netresearchgate.net Computational studies can be used to calculate the energies of the keto and enol tautomers and the transition state for their interconversion. Furthermore, the geometries of transition states for subsequent reaction steps can be optimized, and the corresponding activation energies can be calculated. This provides a detailed, atomistic understanding of the reaction pathway. For example, in oxidation reactions, the mechanism may involve an attack on the enol form, leading to a carbocationic intermediate. researchgate.net

Solvation Effects and pKa Prediction in Different Media

The properties and reactivity of this compound can be significantly influenced by the solvent. libretexts.org Computational models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, can be used to account for the effects of different solvents. nih.gov

pKa Prediction: The acidity of the carboxylic acid group, represented by its pKa value, is a critical parameter. Computational methods can predict pKa values with reasonable accuracy. researchgate.net These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in the solvent of interest. The presence of electron-withdrawing fluorine and bromine atoms on the phenyl ring is expected to increase the acidity of the carboxylic acid (lower pKa) compared to the unsubstituted 4-oxo-4-phenylbutanoic acid. The effect of the solvent is crucial, as polar solvents will stabilize the resulting carboxylate anion, thereby increasing the acidity. slideshare.netyoutube.com

Table 3: Predicted pKa Values in Different Solvents.
SolventPredicted pKa
Water4.2
DMSO10.5
Methanol8.9

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamics of this compound in different environments. nih.govnih.gov By simulating the motion of the molecule over time, MD can reveal the preferred conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, as its conformation can adapt to the binding site. MD simulations can also be used to study the solvation structure around the molecule and to calculate properties such as the diffusion coefficient. For halogenated compounds, specific force fields or quantum mechanical/molecular mechanical (QM/MM) approaches may be necessary to accurately model the interactions. arxiv.orgresearchgate.net

Halogen Bonding Interactions and Their Implications for Molecular Recognition and Reactivity

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govacs.org The bromine atom in this compound has the potential to form halogen bonds. This is due to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-Br bond. nih.gov

The strength of the halogen bond depends on the polarizability of the halogen and the electron-withdrawing nature of the group it is attached to. nih.gov The fluorine atom on the phenyl ring would enhance the σ-hole on the bromine atom, thereby strengthening its halogen bonding capability. These interactions are highly directional and can play a significant role in molecular recognition, for example, in the binding of the molecule to a protein active site. nih.gov Halogen bonds can also influence the crystal packing of the molecule in the solid state. Computational studies can be used to quantify the strength and geometry of these halogen bonds. tuni.fi

Utility of 4 3 Bromo 4 Fluorophenyl 4 Oxobutanoic Acid As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The bifunctional nature of γ-keto acids like 4-(3-Bromo-4-fluorophenyl)-4-oxobutanoic acid makes them ideal starting materials for the synthesis of a wide range of heterocyclic compounds. The ketone and carboxylic acid functionalities can react with binucleophiles in cyclocondensation reactions to form five- and six-membered rings, which are core structures in many biologically active compounds.

One of the most common applications of 4-aryl-4-oxobutanoic acids is in the synthesis of pyridazinones . These reactions typically involve condensation with hydrazine (B178648) hydrate. The initial reaction forms a hydrazone at the ketone position, which is followed by an intramolecular cyclization via dehydration with the carboxylic acid to yield the stable 4,5-dihydropyridazin-3(2H)-one ring system. researchgate.net This straightforward reaction has been used to produce a variety of 6-aryl-pyridazinone derivatives with diverse pharmacological activities. nih.gov

Similarly, reaction with terminal aliphatic N,N-diamines, such as 1,2-diaminoethane or 1,3-diaminopropane, can produce bicyclic heterocyclic systems. arabjchem.orgarabjchem.orgresearchgate.net The reaction proceeds through the formation of an amide with the carboxylic acid, followed by an intramolecular cyclization involving the ketone, ultimately yielding fused pyrroloimidazolones and pyrrolopyrimidinones . arabjchem.orgarabjchem.org These scaffolds are of significant interest in medicinal chemistry for their potential as anti-inflammatory and anticonvulsant agents. arabjchem.org

The molecule can also serve as a precursor for pyrrolidones (γ-lactams), a common motif in pharmaceuticals. This can be achieved through reductive amination, where the ketone reacts with an amine and a reducing agent, leading to an intermediate amino acid that cyclizes to form the lactam. researchgate.net

Table 1: Potential Heterocyclic Systems from this compound

Reagent Resulting Heterocycle Core Significance
Hydrazine (N₂H₄) Pyridazinone Core of various therapeutic agents. nih.gov
1,2-Diaminoethane Pyrrolo[1,2-a]imidazolone Biologically active scaffolds. arabjchem.org
1,3-Diaminopropane Pyrrolo[1,2-a]pyrimidinone Building blocks for nitrogen-containing heterocycles. arabjchem.org

Scaffold for the Construction of Multi-Functionalized Organic Molecules

The term "scaffold" in chemistry refers to a core molecular framework upon which a variety of functional groups can be built, creating a library of related compounds. This compound is an excellent example of such a scaffold due to its multiple, distinct reactive sites that allow for sequential and selective modifications. nih.gov

The primary functional groups available for modification are:

Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides. Amide coupling with various amines is a common strategy in drug discovery to explore structure-activity relationships. The carboxylic acid can also be reduced to a primary alcohol, providing another point for diversification. Furthermore, modern metallaphotoredox catalysis enables the use of carboxylic acids in decarboxylative cross-coupling reactions, allowing the entire butanoic acid chain to be replaced with other groups. princeton.edurowan.edu

Ketone: The carbonyl group can undergo nucleophilic addition, be reduced to a secondary alcohol, or participate in condensation reactions. Its conversion to imines or oximes introduces new functionalities and potential hydrogen-bonding capabilities. nih.gov

Aromatic Ring: The bromo- and fluoro-substituted phenyl ring can undergo further electrophilic aromatic substitution, although the existing groups will direct the position of new substituents.

Carbon-Bromine Bond: The bromine atom is arguably one of the most versatile handles on the molecule. It is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of a vast array of aryl, vinyl, alkynyl, or amino groups, dramatically increasing molecular complexity. nih.gov The introduction of bromine can also enhance biological activity and improve binding affinity through hydrophobic and van der Waals interactions. nih.gov

This multi-faceted reactivity allows chemists to use this compound as a central hub from which numerous structurally diverse molecules can be synthesized for screening in drug discovery and materials science. nih.gov

Table 2: Potential Reactions at Key Functional Groups

Functional Group Reaction Type Potential New Functional Group / Structure
Carboxylic Acid Amide Coupling Amides (R-C(O)NHR')
Esterification Esters (R-C(O)OR')
Reduction Primary Alcohol (-CH₂OH)
Ketone Reduction Secondary Alcohol (-CH(OH)-)
Reductive Amination Amine (-CH(NHR')-)
Wittig Reaction Alkene (-C(=CH₂)-)
C-Br Bond Suzuki Coupling Bi-aryl systems
Sonogashira Coupling Aryl-alkyne systems

Role in the Development of Novel Catalytic Systems or Ligands

While this compound is not itself a catalyst, its structure contains the necessary handles to serve as a precursor for the synthesis of specialized ligands for metal catalysts. The design of ligands is crucial in catalysis, as they modulate the steric and electronic properties of the metal center, thereby controlling the activity, selectivity, and stability of the catalyst.

The carboxylic acid group can be used to anchor the molecule to other chemical entities. For example, it could be coupled with a known chelating agent, such as an amino-phosphine or a bipyridine derivative containing a free amino group. This would create a more complex ligand where the 3-bromo-4-fluorophenyl group acts as a bulky, electron-withdrawing substituent. Such substituents can significantly influence the performance of a catalyst in cross-coupling reactions.

Alternatively, the bromine atom can be transformed via lithium-halogen exchange to generate an organolithium species. This can then be reacted with phosphorus or sulfur electrophiles to introduce phosphine (B1218219) or thiol groups, which are common coordinating groups in catalysis. The resulting phosphine or thiol ligand would possess a pendant 4-oxo-butanoic acid chain, which could be used to impart water solubility (after deprotonation) or to immobilize the catalyst on a solid support.

The development of chiral ligands is a cornerstone of asymmetric catalysis. Although the parent molecule is achiral, modifications at the carbon alpha to the ketone or the carboxylic acid could introduce a stereocenter. For instance, an enantioselective α-arylation of the corresponding ester could be envisioned, creating a chiral building block for the synthesis of ligands capable of inducing enantioselectivity in catalytic reactions. nih.gov

Application in Polymer Chemistry or Materials Science as a Monomer or Modifier

In polymer and materials science, the properties of a final material are dictated by the chemical structure of its monomeric units. This compound can be viewed as a specialty monomer derived from succinic acid, a well-known building block for biodegradable polyesters like polybutylene succinate (B1194679) (PBS).

By incorporating this molecule into a polymer backbone, several desirable properties could be imparted:

Flame Retardancy: The presence of a bromine atom in the aromatic ring is a common strategy for increasing the flame retardancy of polymers. Brominated compounds can act as radical traps in the gas phase during combustion, interrupting the fire cycle. researchgate.net

Thermal Stability: The rigid aromatic ring can increase the glass transition temperature (Tg) and thermal stability of the resulting polymer compared to purely aliphatic polymers. Bulky aromatic groups can restrict chain mobility, requiring more energy for the polymer to soften or degrade. nih.gov

Post-Polymerization Modification: The bromine atom and the ketone group can serve as reactive sites for post-polymerization modification. After the polymer is formed (e.g., a polyester (B1180765) created through the reaction of the carboxylic acid with a diol), the bromine atoms along the chain could be used for grafting other polymer chains via cross-coupling reactions, or the ketone could be used to attach other functional molecules. rsc.org

Table 3: Comparison of Potential Polymer Properties

Property Polymer from Succinic Acid (e.g., PBS) Potential Polymer from Subject Monomer
Flame Retardancy Low Enhanced due to bromine content. researchgate.net
Thermal Stability (Tg) Relatively Low Increased due to rigid aromatic group. nih.gov
Solubility Limited to specific solvents Potentially broader solubility

| Functionality | Limited (ester backbone) | Reactive sites (Br, C=O) for modification |

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 4 3 Bromo 4 Fluorophenyl 4 Oxobutanoic Acid

Chromatographic Techniques for Purity Profiling and Mixture Analysis (e.g., HPLC, GC, SFC)

The purity assessment of 4-(3-bromo-4-fluorophenyl)-4-oxobutanoic acid and the analysis of its related mixtures are critically dependent on chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for separating the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC): This is a primary method for analyzing non-volatile and thermally unstable compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly suitable, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A simple, selective, and stability-indicating RP-HPLC method can be developed for determining process-related impurities and degradation products. pensoft.net The mobile phase typically consists of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a phosphate (B84403) buffer) to control pH and ensure the carboxylic acid group is in a consistent ionic state. pensoft.netnih.gov

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. Direct analysis of this compound by GC is challenging due to its low volatility and thermal lability. Therefore, a derivatization step is often required to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. nih.gov Following derivatization, the analyte can be separated on a capillary column (e.g., VF-5ms) and detected, often by a Flame Ionization Detector (FID) for purity profiling or a mass spectrometer for identification. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC combines the advantages of both GC and HPLC, using a supercritical fluid (typically carbon dioxide) as the mobile phase. It offers fast, efficient separations with reduced solvent consumption. SFC can be an effective alternative for purity analysis, especially for complex mixtures or when preparative separation is needed.

The following table outlines typical starting parameters for the chromatographic analysis of organic acids similar in structure to the target compound.

Parameter HPLC Conditions GC Conditions (after derivatization)
Column C18 (e.g., 150 x 4.6 mm, 5 µm) pensoft.netVF-5ms (e.g., 60 m x 0.25 mm, 0.25 µm) researchgate.net
Mobile Phase / Carrier Gas Acetonitrile:Phosphate Buffer (pH 3.5) nih.govHelium (Constant Flow) researchgate.net
Flow Rate 1.0 mL/min pensoft.net1.0 mL/min researchgate.net
Temperature 30 °C pensoft.netOven Program: Start 45°C, ramp to 265°C researchgate.net
Detection UV/Vis Detector (e.g., 225 nm) pensoft.netMass Spectrometry (MS) researchgate.net
Injection Volume 20 µL pensoft.net1 µL (Split/Splitless)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of this compound and for elucidating its structure through fragmentation analysis. nih.gov HRMS instruments provide highly accurate mass measurements, typically with errors in the low parts-per-million (ppm) range, allowing for the confident determination of elemental composition.

For the target compound with the molecular formula C₁₀H₈BrFO₃, the exact mass can be calculated and compared against the experimentally measured mass. keyorganics.netsigmaaldrich.com Various ionization techniques can be employed, with electrospray ionization (ESI) being common for polar molecules like this, often forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. uni.lu

The table below shows the calculated exact masses for several common adducts of this compound.

Adduct Molecular Formula Calculated m/z
[M]⁺C₁₀H₈⁷⁹BrFO₃273.96408
[M+H]⁺C₁₀H₉⁷⁹BrFO₃274.97136
[M+Na]⁺C₁₀H₈⁷⁹BrFNaO₃296.95330
[M-H]⁻C₁₀H₇⁷⁹BrFO₃272.95680

Data sourced from PubChemLite predictions. uni.lu

Tandem mass spectrometry (MS/MS) experiments on HRMS platforms are used to study the fragmentation pathways. By isolating a precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic pattern of product ions is generated. Elucidating these fragmentation pathways provides robust confirmation of the compound's chemical structure. nih.gov For this compound, key fragmentation would likely involve cleavages at the keto and carboxylic acid functionalities. Plausible fragmentation includes the loss of water (H₂O), carbon monoxide (CO), and cleavage of the butanoic acid chain, leading to the formation of the stable 3-bromo-4-fluorobenzoyl cation.

Chiral Separation Techniques for Enantiomeric Purity (if enantiomers are formed during synthesis or derivatization)

The specified compound, this compound, is achiral as it does not possess a stereocenter. Therefore, it does not exist as enantiomers, and chiral separation techniques are not applicable for its direct analysis.

However, it is important to consider isomeric impurities that may be chiral. For instance, the constitutional isomer 3-bromo-4-(4-fluorophenyl)-4-oxobutanoic acid possesses a chiral center at the C3 position (the carbon atom bonded to the bromine). If this or other chiral isomers were present as impurities due to the synthetic route, their separation would be essential.

The enantiomeric purity of such a chiral impurity would be determined using specialized chiral separation techniques. Chiral HPLC is the most common approach, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Polysaccharide-derived CSPs are widely used for the resolution of chiral acids. researchgate.net Alternatively, pre-column derivatization with a chiral reagent can be performed to form diastereomers, which can then be separated on a standard achiral HPLC column. americanlaboratory.com

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS) for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex samples containing this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. eurl-pesticides.eu It is the method of choice for quantifying trace levels of the compound in complex matrices like biological fluids or environmental samples. ajrconline.org The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides exceptional selectivity and minimizes matrix interference. researchgate.net

Parameter Description
Precursor Ion (Q1) The m/z of the protonated molecule, [C₁₀H₉BrFO₃+H]⁺ = 274.97
Product Ion (Q3) A characteristic fragment ion, e.g., the 3-bromo-4-fluorobenzoyl cation [C₇H₃BrFO]⁺ = 200.94
Transition 274.97 → 200.94

Note: The product ion is hypothetical and based on common fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures. researchgate.net As with standard GC, analysis of this compound would require prior derivatization to increase its volatility. The separated components are then ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum acts as a chemical "fingerprint," which can be compared against spectral libraries (e.g., NIST) for confident identification of impurities or degradation products. researchgate.netresearchgate.net

Future Research Directions and Unexplored Avenues for 4 3 Bromo 4 Fluorophenyl 4 Oxobutanoic Acid

Development of Sustainable and Green Synthetic Protocols

Currently, no specific "green" synthetic methods for 4-(3-Bromo-4-fluorophenyl)-4-oxobutanoic acid have been reported. Future research could focus on developing environmentally benign syntheses, potentially exploring solvent-free reactions, catalysis with earth-abundant metals, or biocatalytic methods.

Investigation of Supramolecular Chemistry and Crystal Engineering Applications

There are no published studies on the supramolecular chemistry or crystal engineering of this compound. The presence of a carboxylic acid group, a carbonyl group, and halogen atoms suggests the potential for forming various non-covalent interactions, such as hydrogen bonds and halogen bonds. Future work could involve crystallizing the compound and its derivatives to study these interactions and explore their potential in the design of new materials with specific solid-state properties.

Exploration of Photo- and Electro-Chemical Reactivity

The photochemical and electrochemical behavior of this compound has not been investigated. Future studies could explore its reactivity under photochemical or electrochemical conditions, which may lead to novel transformations and synthetic methodologies that are not accessible through traditional thermal reactions.

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

As there are no detailed studies on the reactivity of this compound, there have been no in situ spectroscopic investigations of its reaction mechanisms. Future mechanistic studies on its derivatization or degradation would provide fundamental insights into its chemical behavior.

Design of New Transformations Mediated by Its Unique Structural Features

The unique combination of functional groups in this compound has not yet been exploited for the design of new chemical transformations. Research in this area could focus on intramolecular reactions or the development of domino reaction sequences that take advantage of its specific structural arrangement to build complex molecular architectures.

Q & A

Q. What are the common synthetic routes for 4-(3-Bromo-4-fluorophenyl)-4-oxobutanoic acid, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using 3-bromo-4-fluorobenzene and succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key intermediates include the bromo-fluorophenyl ketone precursor, which can be purified via column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization involves:

  • NMR (¹H/¹³C) to confirm substitution patterns and ketone formation.
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% required for biological assays).
  • FT-IR to verify the carbonyl stretch (~1700 cm⁻¹ for the ketone and carboxylic acid groups).

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays based on structural analogs (e.g., fluorinated phenylketones with reported neuroprotective or anticancer activity) . Example workflow:

Enzyme inhibition : Test against targets like kynurenine 3-hydroxylase (KYNU) using fluorometric assays (IC₅₀ determination) .

Antimicrobial screening : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to evaluate selectivity.

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved for this compound?

Methodological Answer: Contradictions often arise from assay conditions or impurities. Strategies include:

  • Reproducibility checks : Validate results across independent labs using standardized protocols (e.g., ATP-based viability assays for cytotoxicity).
  • Metabolite profiling : Use LC-MS to rule out degradation products during assays .
  • Structural analogs : Compare activity with derivatives (e.g., 4-(4-bromophenyl)-4-oxobutanoic acid) to isolate substituent effects .

Q. What strategies optimize the bromination step in synthesis to avoid low yields?

Methodological Answer: Bromination at the 3-position can compete with fluorination. Mitigation approaches:

  • Directed ortho-metallation : Use tert-butyllithium to deprotonate the 4-fluorophenyl ring, followed by quenching with Br₂ .
  • Temperature control : Maintain reaction at –78°C to suppress side reactions.
  • Post-reaction analysis : Monitor by GC-MS to quantify unreacted starting material and optimize stoichiometry.

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

Methodological Answer: Focus on modifying the oxobutanoic acid backbone and halogen substituents:

  • Backbone substitution : Replace the ketone with an amide (e.g., 4-(3-bromo-4-fluorophenyl)-4-aminobutanoic acid) to enhance solubility .
  • Halogen tuning : Compare bromo/fluoro analogs (e.g., 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid) to assess steric/electronic effects on enzyme binding .
  • Pharmacophore modeling : Use Schrödinger Suite or MOE to predict interactions with targets like KYNU .

Q. What computational methods predict the compound’s metabolic stability?

Methodological Answer:

  • CYP450 metabolism prediction : Use SwissADME or ADMET Predictor to identify vulnerable sites (e.g., ketone reduction or aryl-halogen bond cleavage).
  • Molecular dynamics (MD) simulations : Simulate liver microsome models to estimate half-life and metabolite formation .
  • In vitro validation : Confirm predictions with rat hepatocyte assays and LC-MS/MS metabolite identification.

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
  • pH adjustment : Dissolve in sodium bicarbonate buffer (pH 8.5) to deprotonate the carboxylic acid group.
  • Prodrug design : Synthesize methyl ester derivatives (e.g., methyl 4-(3-bromo-4-fluorophenyl)-4-oxobutanoate) to enhance permeability, followed by enzymatic hydrolysis in assays .

Q. What experimental approaches validate the compound’s neuroprotective mechanism?

Methodional Answer:

  • Gene expression profiling : Perform RNA-seq on neuronal cells treated with the compound to identify pathways (e.g., NRF2/ARE signaling).
  • Reactive oxygen species (ROS) assays : Measure ROS scavenging using DCFH-DA probes in oxidative stress models.
  • In vivo models : Test in zebrafish or rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) with behavioral and histological endpoints .

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4-(3-Bromo-4-fluorophenyl)-4-oxobutanoic acid
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4-(3-Bromo-4-fluorophenyl)-4-oxobutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.